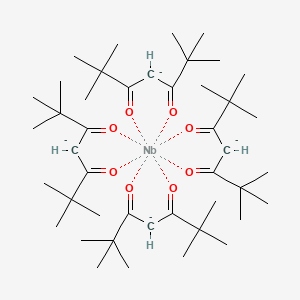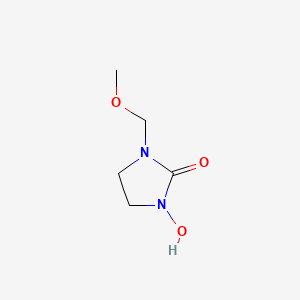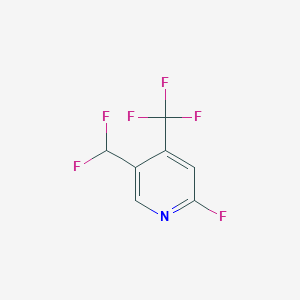
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability . This compound is particularly interesting due to its unique structure, which includes both difluoromethyl and trifluoromethyl groups, making it a valuable candidate for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct C−H-difluoromethylation of pyridines using radical processes. This method employs oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Another method involves the use of 2,3-dihalo-5-(trifluoromethyl)pyridine as a starting material. This compound is contacted with an effective amount of potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of metal-catalyzed cross-couplings and C–H-difluoromethylation without pre-installed functional groups is preferred for its efficiency and step economy .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridines .
科学的研究の応用
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into bioactive compounds to study their effects on biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate due to its ability to enhance drug properties.
Industry: Utilized in the development of agrochemicals and materials with improved properties
作用機序
The mechanism by which 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group, in particular, can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological targets . The compound’s unique structure enables it to modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the position of the difluoromethyl group.
Trifluoromethylated pyridines: A broader class of compounds with varying positions of the trifluoromethyl group.
Uniqueness
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in drug discovery and development, as well as in the creation of novel agrochemicals and materials .
特性
分子式 |
C7H3F6N |
|---|---|
分子量 |
215.10 g/mol |
IUPAC名 |
5-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-5-1-4(7(11,12)13)3(2-14-5)6(9)10/h1-2,6H |
InChIキー |
NOCOZCBFPSPTLY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1F)C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


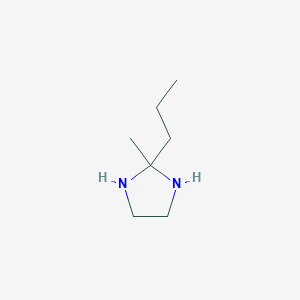
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
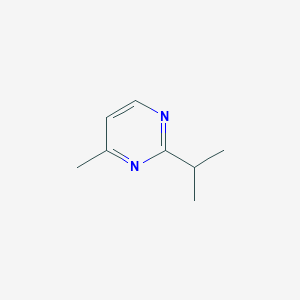
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
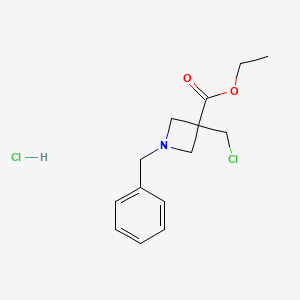
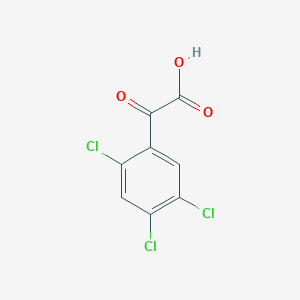
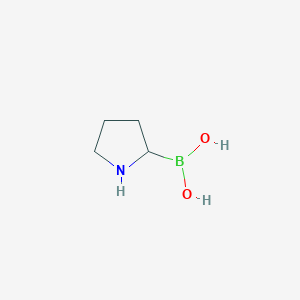
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

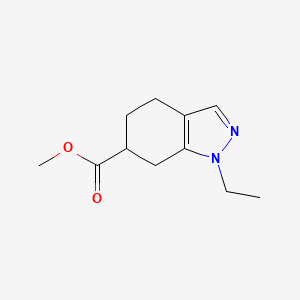
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)

